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molecular formula C6H13Cl2N3 B099221 3-(Imidazole-1-yl)-propylamine Dihydrochloride CAS No. 17583-33-4

3-(Imidazole-1-yl)-propylamine Dihydrochloride

Cat. No. B099221
M. Wt: 198.09 g/mol
InChI Key: JHXBFNBZXWVAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04489089

Procedure details

A solution of 2.24 g. of furoic acid, 3.24 g. of N,N'-carbonyldiimidazole and 80 ml. of tetrahydrofuran was allowed to stir at room temperature for 2 hours. A 4.0 g. portion of 1H-imidazole-1-propanamine dihydrochloride was added and the mixture was stirred at room temperature overnight. The mixture was then heated for 5 hours, 5 ml. of water was added, heating resumed for 30 minutes and then the mixture was concentrated to remove most of the solvent. Dichloromethane and 60 ml. of 1N sodium hydroxide were added, the organic layer was separated, washed twice with water, dried and concentrated, giving 2.0 g. of the desired product, m.p. 127°-129° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1C(O)=O.[O:9]1CCC[CH2:10]1.Cl.Cl.[N:16]1([CH2:21][CH2:22][CH2:23][NH2:24])[CH:20]=[CH:19][N:18]=[CH:17]1>O>[N:16]1([CH2:21][CH2:22][CH2:23][NH:24][C:10]([C:4]2[CH:3]=[CH:2][O:1][CH:5]=2)=[O:9])[CH:20]=[CH:19][N:18]=[CH:17]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C(=O)O
Step Two
Name
N,N'-carbonyldiimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.N1(C=NC=C1)CCCN
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
resumed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
ADDITION
Type
ADDITION
Details
of 1N sodium hydroxide were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
giving 2.0 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1(C=NC=C1)CCCNC(=O)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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